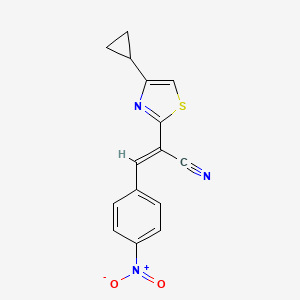
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as CPTH2, is a synthetic compound that belongs to the class of thiazole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer treatment. We will also list future directions for the research of CPTH2.
科学的研究の応用
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of a protein called histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. Inhibition of HDAC6 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
In addition to its potential applications in cancer treatment, this compound has also been studied for its neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation.
作用機序
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile inhibits the activity of HDAC6 by binding to its active site. HDAC6 is responsible for removing acetyl groups from proteins, which can affect their function. By inhibiting HDAC6, this compound can alter the acetylation status of proteins, leading to changes in their function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of genes involved in these processes. In addition, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation by activating the Nrf2-ARE pathway.
実験室実験の利点と制限
One advantage of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is its specificity for HDAC6. Unlike other HDAC inhibitors, this compound does not inhibit other HDAC isoforms, which can have off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the potential applications of this compound in combination with other cancer therapies should be explored.
合成法
The synthesis method of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-cyclopropyl-2-aminothiazole with 4-nitrobenzaldehyde and malononitrile in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 50%.
特性
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-8-12(15-17-14(9-21-15)11-3-4-11)7-10-1-5-13(6-2-10)18(19)20/h1-2,5-7,9,11H,3-4H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYZOBOEJSNRW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)
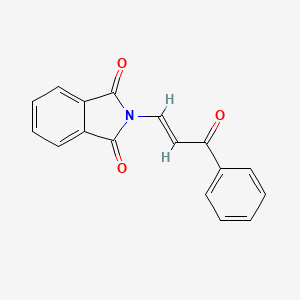
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)


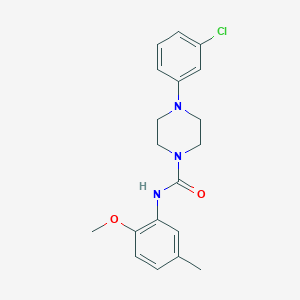
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
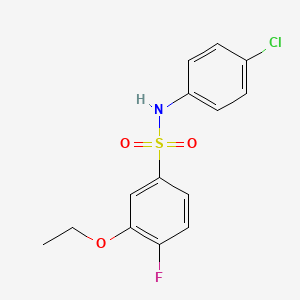
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)
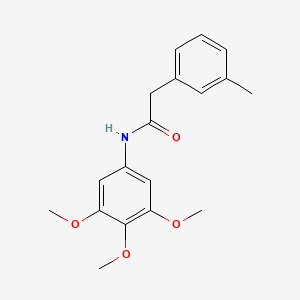
![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)
![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
